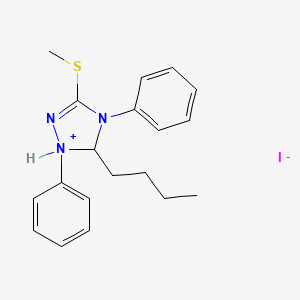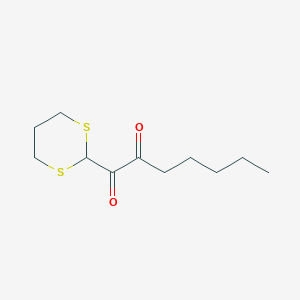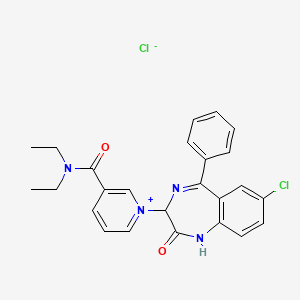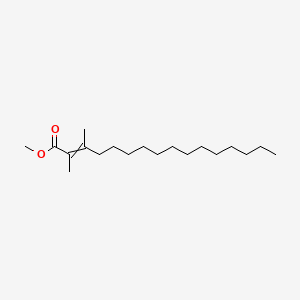
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol is a chemical compound known for its unique structure and properties It belongs to the class of polyether compounds, which are characterized by multiple ether groups in their molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol typically involves the chlorination of hexaethylene glycol. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chlorine atom. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate the substitution of the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the chlorine atom.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the oxidation of hydroxyl groups.
Reduction Reactions: Reduced derivatives with altered functional groups.
科学的研究の応用
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a component in the formulation of biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and surfactants.
作用機序
The mechanism of action of 18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol involves its interaction with specific molecular targets and pathways. The chlorine atom and ether groups in the compound can interact with various enzymes and receptors, modulating their activity. The compound’s polyether structure allows it to form complexes with metal ions, which can influence biochemical processes.
類似化合物との比較
Similar Compounds
Hexaethylene Glycol: The parent compound without the chlorine substitution.
Polyethylene Glycol: A polymeric form with similar ether linkages.
18-Bromo-3,6,9,12,15-pentaoxaoctadecane-1,17-diol: A bromine-substituted analog.
Uniqueness
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine substitution can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.
特性
CAS番号 |
57267-23-9 |
|---|---|
分子式 |
C13H27ClO7 |
分子量 |
330.80 g/mol |
IUPAC名 |
1-chloro-3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C13H27ClO7/c14-11-13(16)12-21-10-9-20-8-7-19-6-5-18-4-3-17-2-1-15/h13,15-16H,1-12H2 |
InChIキー |
VUFRMPAIYZQCED-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCC(CCl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[1-(4-Methoxyanilino)ethylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14636142.png)
![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)
![4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride](/img/structure/B14636167.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)


![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)

![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)

![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)
![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

